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Compound of Interest

Compound Name: Capivasertib

Cat. No.: B1684468

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Capivasertib's performance with other alternatives, supported by
experimental data from published research.

Capivasertib (AZD5363) is a potent and selective oral inhibitor of all three isoforms of the
serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] It is a critical component of the
PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to
increased cell proliferation and survival.[3] This guide synthesizes key findings from
independent clinical trials and preclinical studies to provide a comprehensive overview of
Capivasertib's mechanism of action, clinical efficacy, safety profile, and comparison with other
targeted therapies.

Clinical Efficacy in HR+/HER2- Breast Cancer

Capivasertib, in combination with the estrogen receptor antagonist fulvestrant, has
demonstrated significant clinical benefit in patients with hormone receptor-positive (HR+),
human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer,
particularly in tumors with alterations in the PIK3CA, AKT1, or PTEN genes.

CAPItello-291 Phase lll Trial

The pivotal, randomized, double-blind, placebo-controlled CAPItello-291 trial (NCT04305496)
evaluated the efficacy and safety of capivasertib plus fulvestrant versus placebo plus
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fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on or
after aromatase inhibitor therapy.

Table 1: Key Efficacy Outcomes from the CAPItello-291 Trial

PIK3CA/AKT1/PTEN-

Overall Population .
. ] . Altered Population
Endpoint (Capivasertib + Fulvestrant . .
(Capivasertib + Fulvestrant
vs. Placebo + Fulvestrant)

vs. Placebo + Fulvestrant)

) ] 7.2 months vs. 3.6 months 7.3 months vs. 3.1 months
Median Progression-Free
) (HR, 0.60; 95% CI, 0.51-0.71; (HR, 0.50; 95% ClI, 0.38-0.65;
Survival (PFS)
P<0.001)[4] P<0.001)
Objective Response Rate
22.9% vs. 12.2% 28.8% vs. 9.7%

(ORR)

HR: Hazard Ratio; Cl: Confidence Interval.

FAKTION Phase Il Trial

The FAKTION trial provided earlier evidence for the efficacy of capivasertib in a similar patient
population.

Table 2: Efficacy Data from the FAKTION Trial

. Overall Population (Capivasertib +
Endpoint
Fulvestrant vs. Placebo + Fulvestrant)

10.3 months vs. 4.8 months (HR, 0.58; 95% ClI,

Median Progression-Free Survival (PFS)
0.39-0.84)

29.3 months vs. 23.4 months (HR, 0.66; 95%

Median Overall Survival (OS)
Cl, 0.45-0.97)

Safety and Tolerability
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The safety profile of capivasertib in combination with fulvestrant is considered manageable.
The most common adverse events are summarized below.

Table 3: Common Adverse Events (Any Grade) in the CAPItello-291 Trial (Capivasertib +
Fulvestrant arm)

Adverse Event Percentage of Patients
Diarrhea 72.4%
Rash 38.0%
Nausea 34.6%

Comparison with Other AKT Pathway Inhibitors

Capivasertib is an ATP-competitive pan-AKT inhibitor. A key comparator in the clinical setting
for HR+/HER2- breast cancer with PIK3CA mutations is the PI3Ka inhibitor, alpelisib.

Table 4: Comparison of Capivasertib and Alpelisib in HR+/HER2- Breast Cancer

Capivasertib (in o o
o . Alpelisib (in combination
Feature combination with .
with Fulvestrant)
Fulvestrant)

Pan-AKT (AKT1, AKT2, AKT3)

Target PI13Ka
[11[2]
) ] PIK3CA, AKT1, or PTEN ]
Biomarker for Efficacy ) PIK3CA mutations
alterations

Median PFS (in biomarker-
N ) 7.3 months (CAPItello-291) 11.0 months (SOLAR-1)
positive population)

Hyperglycemia (36.6%), Rash

Key Grade =3 Adverse Events Rash (12.1%), Diarrhea (9.3%) (9.9%)
. 0

Preclinical studies have also compared the biochemical potency of Capivasertib with other
pan-AKT inhibitors like Ipatasertib (GDC-0068).
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Table 5: In Vitro Biochemical Potency (IC50) of Pan-AKT Inhibitors

Inhibitor AKT1 IC50 (nM) AKT2 IC50 (nM) AKT3 IC50 (nM)

Capivasertib 3[2] 8[2] 8[2]

Ipatasertib (GDC-

0068) 5[2] 18[2] 8[2]

Lower IC50 values indicate greater potency.

Experimental Protocols

Detailed methodologies for key experiments cited in Capivasertib research are provided
below.

Cell Viability Assay (MTS Assay)

This protocol is based on methods used in preclinical studies to assess the effect of
Capivasertib on cancer cell proliferation.

Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well
and incubate overnight at 37°C in a 5% CO2 incubator.

o Compound Treatment: Treat cells with a serial dilution of Capivasertib (e.g., ranging from
0.003 to 30 uM) or vehicle control (DMSO) for 72 hours.[3]

o MTS Reagent Addition: Add 20 pL of MTS reagent (CellTiter 96 AQueous One Solution Cell
Proliferation Assay, Promega) to each well.

 Incubation: Incubate the plates for 1-4 hours at 37°C.
e Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

o Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the
percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for AKT Pathway Inhibition
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This protocol is used to validate the inhibition of AKT signaling by Capivasertib.

Cell Lysis: Treat cancer cells with Capivasertib at various concentrations for a specified time
(e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and
phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 pg) on a 4-12%
Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in
Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against
phosphorylated AKT (Ser473), total AKT, phosphorylated PRAS40, and a loading control like
-actin overnight at 4°C. Recommended antibody dilutions typically range from 1:1000 to
1:2000.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at
room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Quantification: Quantify the band intensities using densitometry software and normalize to
the loading control.

Visualizations
Signaling Pathway
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Caption: Capivasertib inhibits AKT phosphorylation, blocking downstream signaling.
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Caption: Workflow for preclinical validation of Capivasertib's activity.

Logical Relationship
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Caption: The logical basis for Capivasertib's therapeutic effect in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
e 2. benchchem.com [benchchem.com]
¢ 3. selleckchem.com [selleckchem.com]

* 4. Frontiers | Adding capivasertib to fulvestrant in patients with hormone receptor-positive
advanced breast cancer: a cost-effectiveness analysis [frontiersin.org]

« To cite this document: BenchChem. [Independent Validation of Capivasertib: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1684468#independent-validation-of-published-
capivasertib-research-findings]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1684468?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684468?utm_src=pdf-body
https://www.benchchem.com/product/b1684468?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-therapeutic-class-of-capivasertib
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_Ipatasertib_and_Capivasertib_in_AKT_Inhibition.pdf
https://www.selleckchem.com/products/capivasertib-azd5363-akt-inhibitor.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1495082/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1495082/full
https://www.benchchem.com/product/b1684468#independent-validation-of-published-capivasertib-research-findings
https://www.benchchem.com/product/b1684468#independent-validation-of-published-capivasertib-research-findings
https://www.benchchem.com/product/b1684468#independent-validation-of-published-capivasertib-research-findings
https://www.benchchem.com/product/b1684468#independent-validation-of-published-capivasertib-research-findings
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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